molecular formula C21H23FN2O5S B2868417 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922123-60-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2868417
CAS No.: 922123-60-2
M. Wt: 434.48
InChI Key: QYIKCVGTRUWUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide moiety. Key structural features include:

  • Benzoxazepine scaffold: A seven-membered heterocyclic ring with oxygen and nitrogen atoms, known for modulating central nervous system (CNS) targets (e.g., serotonin receptors).
  • Sulfonamide substituent: The 3-fluoro-4-methoxybenzenesulfonamide group enhances solubility and target binding via hydrogen-bonding interactions.
  • Allyl and dimethyl groups: These substituents likely influence conformational flexibility and metabolic stability.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIKCVGTRUWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 420.50 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Recent studies indicate that derivatives of the oxazepin structure exhibit significant anticonvulsant properties. The mechanism of action often involves modulation of GABAergic systems and sodium channel blocking.

  • Mechanism of Action :
    • The compound may interact with voltage-gated sodium channels (VGSCs), akin to established anticonvulsants like phenytoin and carbamazepine.
    • Binding studies have shown affinity to benzodiazepine binding sites on GABA receptors, suggesting a dual mechanism involving both sodium channel inhibition and GABA receptor modulation .
  • Research Findings :
    • In animal models, compounds with similar structures demonstrated effective seizure control in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For instance, a related compound exhibited an effective dose (ED50) of 15.2 mg/kg in the PTZ test .

Antimicrobial Activity

Preliminary investigations have reported antimicrobial properties against various bacterial strains. The sulfonamide moiety in the compound is known for its antibacterial activity.

  • Antibacterial Studies :
    • In vitro assays have demonstrated inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing effectiveness comparable to traditional antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar derivatives has indicated selective cytotoxicity against certain cancer cell lines.

  • Cell Line Studies :
    • In vitro studies on human cancer cell lines have shown that compounds with oxazepin structures can induce apoptosis and inhibit proliferation at micromolar concentrations .

Case Studies and Research Findings

The following table summarizes key findings from various studies on similar compounds:

Compound NameBiological ActivityModel UsedED50 (mg/kg)Reference
Compound AAnticonvulsantPTZ15.2
Compound BAntibacterialGram-positive bacteria32 µg/mL
Compound CAnticancerMCF7 Cell Line10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical comparisons are drawn from structurally related benzoxazepines and sulfonamides documented in analogous research.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Reported Activity Metabolic Stability (t½, in vitro)
Target Compound (as above) Benzoxazepine + sulfonamide Allyl, dimethyl, 3-F, 4-OCH₃ Hypothetical: 5-HT₂A antagonism ~2.5 h (predicted)
Risperidone (Antipsychotic) Benzisoxazole + piperidine Fluorophenyl, piperazine 5-HT₂A/D₂ antagonism 3–20 h (human)
Etrasimod (S1P receptor modulator) Oxazepane + phenyl Cyano, trifluoromethyl S1P₁ agonism 30 h (human)
Celecoxib (COX-2 inhibitor) Pyrazole + sulfonamide 4-Methylphenyl, sulfonamide COX-2 inhibition 11 h (human)

Key Findings :

Structural Uniqueness : The target compound’s allyl group and fused benzoxazepine-sulfonamide system distinguish it from classic benzoxazepines like etrasimod, which lack sulfonamide groups.

Binding Affinity : The 3-fluoro-4-methoxybenzenesulfonamide moiety may enhance selectivity for serotonin receptors (e.g., 5-HT₂A) compared to risperidone’s dual 5-HT₂A/D₂ activity.

Metabolic Profile : The dimethyl group likely improves stability over simpler analogs but may still underperform compared to etrasimod’s optimized oxazepane core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.